

Technical Guide: 3-Bromophenyl Diethylcarbamate – Biological Activity & Toxicity Profile

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Compound of Interest

Compound Name: 3-Bromophenyl Diethylcarbamate

CAS No.: 863870-72-8

Cat. No.: B3043420

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Document Control:

- Subject: Technical Analysis of CAS 863870-72-8 and Analogs
- Audience: Drug Discovery Researchers, Medicinal Chemists, Toxicology Safety Officers

Executive Summary

3-Bromophenyl diethylcarbamate is a specialized carbamate derivative primarily utilized as a chemical probe in neuropharmacology and toxicology. Belonging to the class of O-substituted phenyl carbamates, it functions mechanistically as a pseudo-irreversible inhibitor of cholinesterases (AChE and BChE). Its structural motif—a lipophilic brominated phenyl ring coupled with a diethylcarbamoyl moiety—is designed to probe the active site gorge of acetylcholinesterase, offering distinct structure-activity relationship (SAR) data compared to classical inhibitors like physostigmine or rivastigmine.

This guide details the compound's physicochemical properties, mechanism of action, biological activity, and toxicity profile, providing actionable protocols for synthesis and enzymatic assay validation.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The "3-bromo" substitution on the phenyl ring enhances lipophilicity compared to the unsubstituted parent compound, potentially increasing blood-brain barrier (BBB) permeability—a critical factor for CNS-targeting agents.

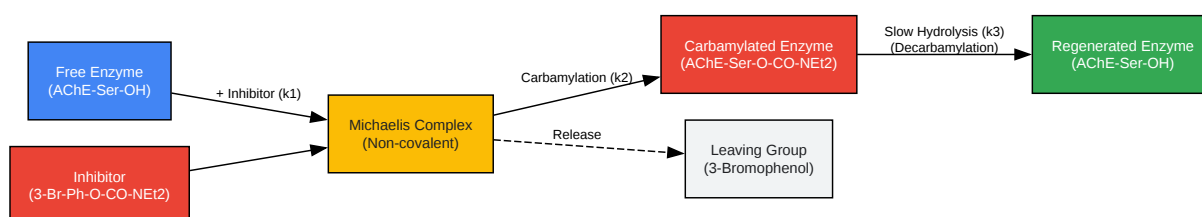
Property	Specification
Chemical Name	3-Bromophenyl N,N-diethylcarbamate
CAS Number	863870-72-8
Molecular Formula	C ₁₁ H ₁₄ BrNO ₂
Molecular Weight	272.14 g/mol
LogP (Predicted)	~3.2 (High Lipophilicity)
Solubility	Soluble in DMSO, Ethanol, Dichloromethane; Poorly soluble in water
Physical State	Viscous oil or low-melting solid (depending on purity)

Mechanism of Action: Cholinesterase Inhibition

The core biological activity of **3-Bromophenyl diethylcarbamate** lies in its ability to carbamylate the active site serine residue of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Unlike organophosphates (which phosphorylate and permanently disable the enzyme), carbamates form a carbamylated enzyme intermediate that hydrolyzes slowly, temporarily halting acetylcholine breakdown.

The Carbamylation Pathway

The mechanism follows a pseudo-irreversible inhibition kinetics scheme. The 3-bromophenol group acts as the leaving group, while the diethylcarbamoyl moiety is transferred to the serine hydroxyl.



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Figure 1: Kinetic pathway of AChE inhibition by **3-Bromophenyl diethylcarbamate**. The rate-limiting step for enzyme recovery is the decarbamylation (k_3).

Biological Activity Profile

Enzymatic Potency & Selectivity

Research into substituted phenyl carbamates indicates that electron-withdrawing groups (like Bromine) at the meta (3-) position often enhance binding affinity by influencing the pKa of the leaving group (phenol).

- Target: Acetylcholinesterase (EC 3.1.1.[1]7) and Butyrylcholinesterase (EC 3.1.1.8).
- Activity Type: Time-dependent inhibition.
- SAR Insight: The diethyl substitution on the nitrogen is bulkier than the dimethyl group found in neostigmine. This steric bulk can improve selectivity for BChE or specific AChE isoforms but may reduce the rate of carbamylation compared to less hindered analogs.

Therapeutic Relevance (Inferred)

While primarily a research tool, analogs of this structure are investigated for:

- Alzheimer's Disease: Reversing cholinergic deficits.[2][1]
- Myasthenia Gravis: Enhancing neuromuscular transmission.
- Antimicrobial Activity: Some halogenated phenyl carbamates exhibit antifungal properties against phytopathogenic fungi, likely via non-cholinergic mechanisms involving membrane disruption [1].

Toxicity Profile

As a carbamate AChE inhibitor, the toxicity profile is dominated by cholinergic hyperstimulation.

Acute Toxicity Symptoms (Cholinergic Crisis)

Overexposure leads to the accumulation of acetylcholine at synaptic clefts.

- Muscarinic Effects: SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis), bradycardia, bronchoconstriction.
- Nicotinic Effects: Muscle fasciculations, cramping, weakness, paralysis.
- CNS Effects: Confusion, ataxia, convulsions, coma (due to high lipophilicity/BBB penetration).

GHS Hazard Classification

Based on structural analogs and carbamate class data:

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
- Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).[4][3]
- Target Organ Toxicity: Specific target organ toxicity (nervous system).

Endpoint	Classification	Hazard Statement
Oral	Warning	H302: Harmful if swallowed
Dermal	Warning	H312: Harmful in contact with skin
Inhalation	Warning	H332: Harmful if inhaled
Environmental	Warning	H411: Toxic to aquatic life with long-lasting effects

Experimental Protocols

Synthesis of 3-Bromophenyl Diethylcarbamate

Rationale: This protocol uses a nucleophilic acyl substitution reaction. The base (triethylamine) neutralizes the HCl byproduct to drive the equilibrium forward.

Materials:

- 3-Bromophenol (1.0 eq)
- Diethylcarbamoyl chloride (1.1 eq)
- Triethylamine (1.2 eq)
- Dichloromethane (DCM) (Solvent)

Procedure:

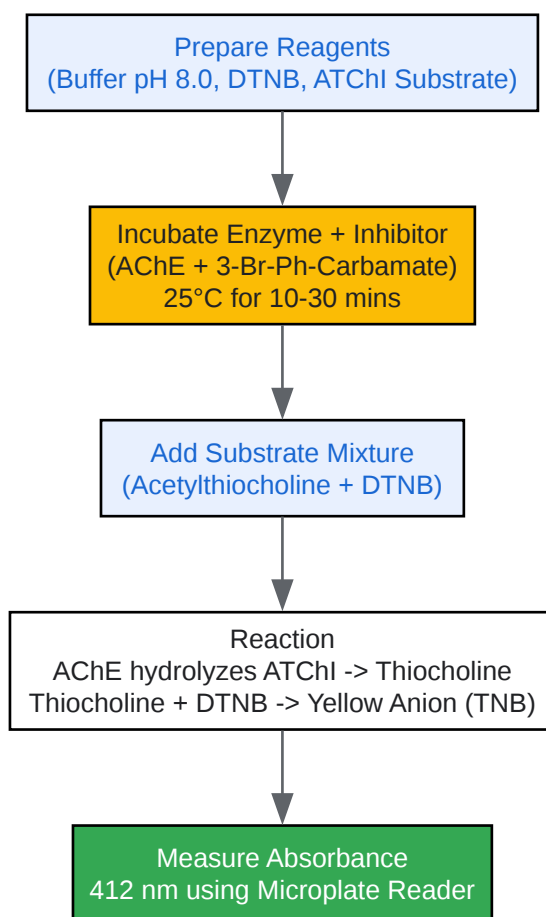
- Setup: In a flame-dried round-bottom flask, dissolve 3-Bromophenol (10 mmol) in anhydrous DCM (20 mL).
- Addition: Cool to 0°C. Add Triethylamine (12 mmol) dropwise.
- Reaction: Add Diethylcarbamoyl chloride (11 mmol) slowly. Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

- Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, and finally brine.
- Purification: Dry over MgSO₄, concentrate in vacuo. Purify via silica gel column chromatography.

Ellman's Assay for AChE Inhibition

Rationale: This is the gold-standard colorimetric assay to quantify the inhibitory potency (IC₅₀).

Workflow Diagram:



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Figure 2: Step-by-step workflow for the modified Ellman's Assay.

Detailed Steps:

- Preparation: Dissolve test compound in DMSO. Dilute in 0.1 M Phosphate Buffer (pH 8.0) to desired concentrations.
- Incubation: In a 96-well plate, add 150 μ L buffer, 20 μ L enzyme solution (AChE from *Electrophorus electricus*), and 10 μ L inhibitor solution. Incubate for 20 minutes at 25°C.
- Initiation: Add 20 μ L of mixture containing Acetylthiocholine iodide (substrate) and DTNB (Ellman's reagent).
- Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
- Analysis: Calculate % inhibition =

• Plot Log[Concentration] vs. % Inhibition to determine IC50.

References

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- Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition.MDPI. Available at: [\[Link\]](#)
- GHS Classification for Substituted Phenyl Carbamates.PubChem. Available at: [\[Link\]](#)(Note: Used for analog toxicity extrapolation).

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